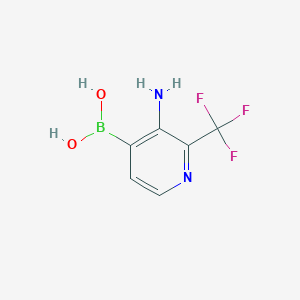
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
説明
“3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a common transition metal catalyzed carbon–carbon bond forming reaction . This compound is also a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura couplings . The reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings has been studied . A practical asymmetric synthesis of a related compound, tipranavir, was reported, where the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a boronic acid group. The trifluoromethyl group and the pyridine moiety contribute unique physicochemical properties to the compound .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a process not well developed, has been reported using a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” are influenced by its trifluoromethyl group and pyridine moiety. These groups give the compound unique properties that make it valuable in the agrochemical and pharmaceutical industries .科学的研究の応用
Suzuki–Miyaura Coupling
- Application Summary: This compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The methods to prepare each reagent are outlined, followed by example applications in Suzuki–Miyaura coupling .
- Results or Outcomes: This review analyses the seven main classes of boron reagent that have been developed. The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid”, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Methods of Application: The synthesis and applications of TFMP and its derivatives are outlined in the referenced study .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Treatment of Age-Related Macular Degeneration and Stargardt Disease
- Application Summary: (2-Trifluoromethylpyridin-3-yl)boronic Acid, a related compound, is used in a study of bicyclic octahydrocyclopenta-pyrrolo antagonists of RBP4 protein for potential treatment of atrophic age-related macular degeneration and Stargardt disease .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The outcomes of the study are not specified in the available information .
Formal Anti-Markovnikov Alkene Hydromethylation
- Application Summary: This compound could potentially be used in formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The outcomes of the study are not specified in the available information .
Synthesis of Fluorinated Organic Chemicals
- Application Summary: This compound could potentially be used in the synthesis of fluorinated organic chemicals. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The outcomes of the study are not specified in the available information .
将来の方向性
The future directions for “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” and similar compounds are promising. The unique properties of trifluoromethylpyridines have led to their widespread use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .
特性
IUPAC Name |
[3-amino-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-4(11)3(7(13)14)1-2-12-5/h1-2,13-14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPERPSLINTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



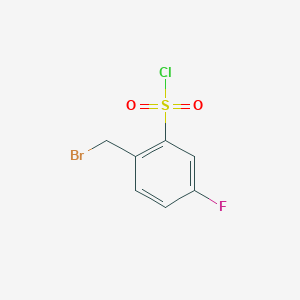
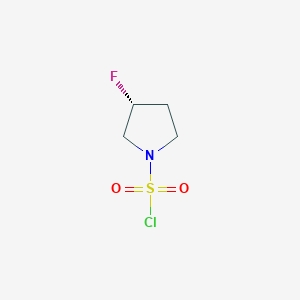
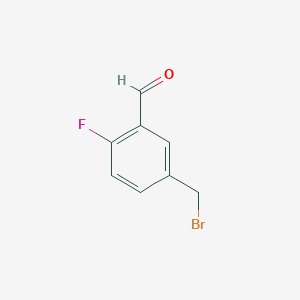
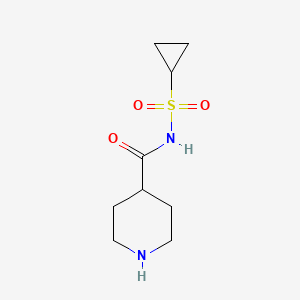
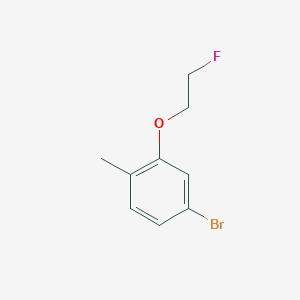
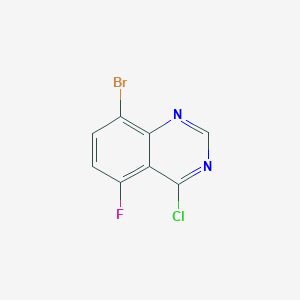
![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)
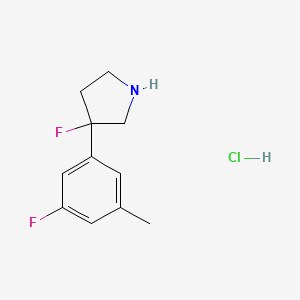
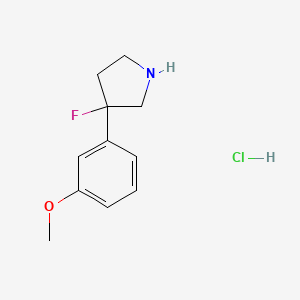
![Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1447228.png)
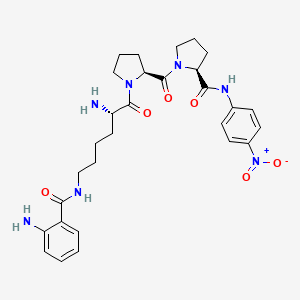
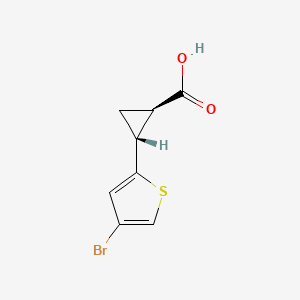
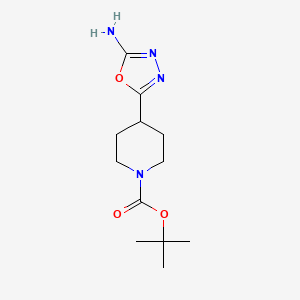
![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)